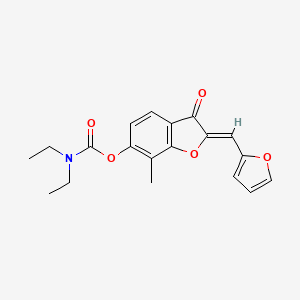

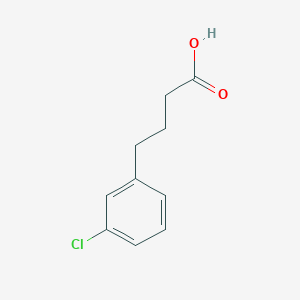

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.363. The purity is usually 95%.

BenchChem offers high-quality (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications

Synthesis of Heteroannulated Compounds : The utility of furan derivatives, such as 2-furylmethylene tetrahydrocarbazolones, in synthesizing a wide range of heteroannulated compounds like pyrazolo, isoxazolo, pyrido, and pyrimido annelated carbazoles has been explored. These compounds have potential applications in medicinal chemistry due to their diverse biological activities. The synthetic routes offer versatile approaches for constructing complex heterocyclic frameworks, which are often found in bioactive molecules (M. Sridharan & K. Prasad, 2011).

Pharmacological Potential

Antimycobacterial Agents : Novel dibenzofuran embodied homoisoflavonoids, designed via molecular hybridization and synthesized through a series of reactions including the Baylis-Hillman reaction, have shown promising in vitro antimycobacterial activity. This indicates the potential of dibenzofuran derivatives as leads for developing new antitubercular agents (Thirumal Yempala et al., 2012).

Material Science Applications

Photocatalytic Transformations : The role of various reactive species in photocatalytic transformations on zinc oxide using furan derivatives as probe molecules has been studied. This research provides insights into optimizing photocatalytic processes for environmental applications, including pollution degradation and water treatment (C. Richard & P. Boule, 1995).

Environmental Implications

Biomass-Derived Aromatics : Efforts to produce p-xylene, a key component in PET manufacturing, from biomass sources like furan compounds, highlight the environmental and sustainable aspects of chemical synthesis. Renewable routes to p-xylene could significantly reduce the carbon footprint of plastic production, making it a critical area of research in sustainable materials science (Andrew J Maneffa et al., 2016).

Advanced Material Development

Fire-Safe Epoxy Resins : A furfural-based DOPO-containing flame retardant has been developed as a co-curing agent for epoxy thermosets, enhancing their fire-safety performance. This research demonstrates the potential of furan derivatives in creating advanced materials with improved safety profiles for various applications (Weiqi Xie et al., 2020).

Mechanism of Action

Target of Action

The compound contains a furan ring, which is a common structural motif in many biologically active compounds. Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial , antifungal , and anticancer activities . The specific targets of this compound would depend on its exact structure and any modifications it might undergo in the body.

properties

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-4-20(5-2)19(22)25-15-9-8-14-17(21)16(24-18(14)12(15)3)11-13-7-6-10-23-13/h6-11H,4-5H2,1-3H3/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXUTMUALBDYNA-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

thiazine](/img/structure/B2957278.png)

![4-oxo-8-phenyl-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2957280.png)

![N-[4-[4-(5-Bromopyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2957281.png)

![4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2957286.png)

![tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2957292.png)

![2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2957293.png)

![2-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2957297.png)